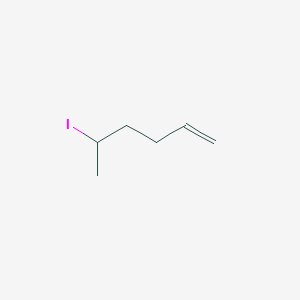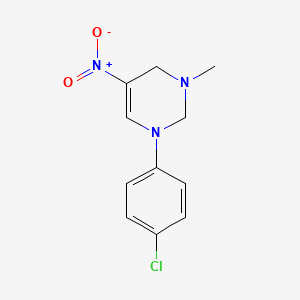
1-(4-Chlorophenyl)-3-methyl-5-nitro-1,2,3,4-tetrahydropyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Chlorophenyl)-3-methyl-5-nitro-1,2,3,4-tetrahydropyrimidine is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound is characterized by a tetrahydropyrimidine ring substituted with a 4-chlorophenyl group, a methyl group, and a nitro group. Its distinct chemical structure makes it a valuable subject for research in medicinal chemistry, organic synthesis, and material science.
Méthodes De Préparation
The synthesis of 1-(4-Chlorophenyl)-3-methyl-5-nitro-1,2,3,4-tetrahydropyrimidine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4-chlorobenzaldehyde with methylamine and nitroethane in the presence of a base can lead to the formation of the desired tetrahydropyrimidine ring. Industrial production methods may involve optimized reaction conditions such as temperature control, solvent selection, and the use of catalysts to enhance yield and purity .
Analyse Des Réactions Chimiques
1-(4-Chlorophenyl)-3-methyl-5-nitro-1,2,3,4-tetrahydropyrimidine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Cyclization: The compound can undergo intramolecular cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles such as amines and thiols. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
1-(4-Chlorophenyl)-3-methyl-5-nitro-1,2,3,4-tetrahydropyrimidine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticonvulsant, anti-inflammatory, and anticancer agent.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Material Science: It is explored for its potential use in the development of new materials with specific properties, such as conductivity and fluorescence.
Mécanisme D'action
The mechanism of action of 1-(4-Chlorophenyl)-3-methyl-5-nitro-1,2,3,4-tetrahydropyrimidine involves its interaction with molecular targets such as enzymes and receptors. For instance, its potential anticonvulsant activity may be attributed to its ability to modulate ion channels and neurotransmitter receptors in the brain. The nitro group can participate in redox reactions, influencing the compound’s biological activity. The molecular pathways involved include inhibition of specific enzymes and alteration of cellular signaling pathways .
Comparaison Avec Des Composés Similaires
1-(4-Chlorophenyl)-3-methyl-5-nitro-1,2,3,4-tetrahydropyrimidine can be compared with other similar compounds such as:
1-(4-Chlorophenyl)-3-methyl-5-nitro-1,2,3,4-tetrahydroquinoline: This compound has a quinoline ring instead of a pyrimidine ring, which may result in different biological activities and reactivity.
1-(4-Chlorophenyl)-3-methyl-5-nitro-1,2,3,4-tetrahydroisoquinoline: The isoquinoline ring system provides a different structural framework, potentially leading to variations in pharmacological properties.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the tetrahydropyrimidine ring, which imparts distinct chemical and biological properties .
Conclusion
This compound is a compound of significant interest due to its unique structure and potential applications in various scientific fields. Its synthesis, chemical reactivity, and biological activities make it a valuable subject for ongoing research and development.
Propriétés
Numéro CAS |
22461-96-7 |
|---|---|
Formule moléculaire |
C11H12ClN3O2 |
Poids moléculaire |
253.68 g/mol |
Nom IUPAC |
1-(4-chlorophenyl)-3-methyl-5-nitro-2,4-dihydropyrimidine |
InChI |
InChI=1S/C11H12ClN3O2/c1-13-6-11(15(16)17)7-14(8-13)10-4-2-9(12)3-5-10/h2-5,7H,6,8H2,1H3 |
Clé InChI |
VFDGKQKAMUZJFP-UHFFFAOYSA-N |
SMILES canonique |
CN1CC(=CN(C1)C2=CC=C(C=C2)Cl)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


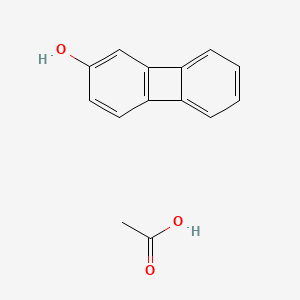

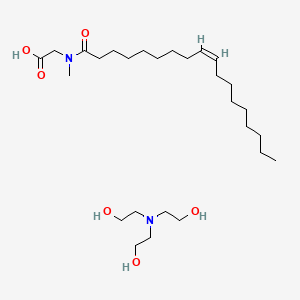

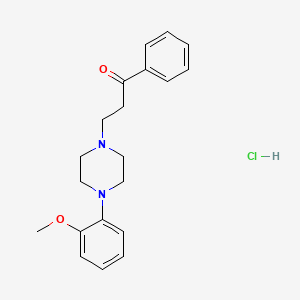
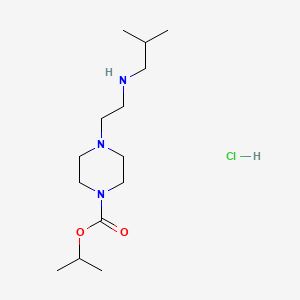
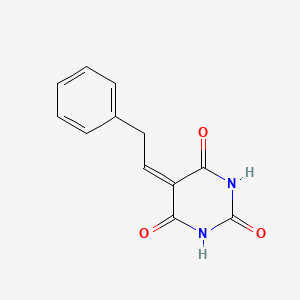
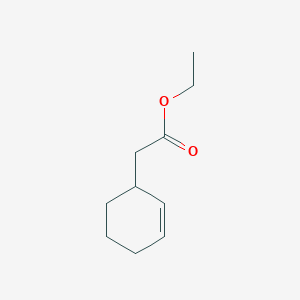
![ethyl N-[6-amino-5-nitro-4-[2-(4-sulfamoylphenyl)ethylamino]pyridin-2-yl]carbamate](/img/structure/B14709760.png)
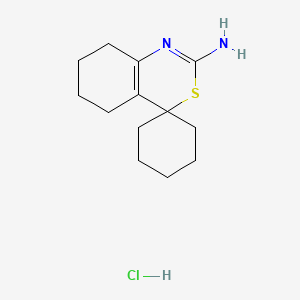
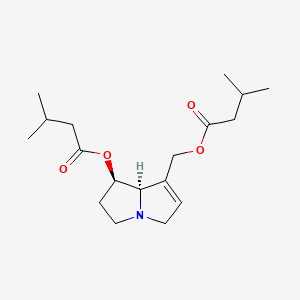
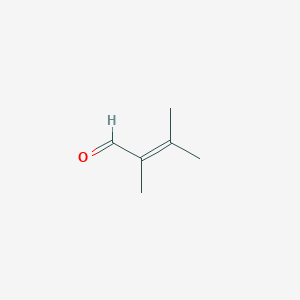
![(E)-N,1-Bis[4-(pentyloxy)phenyl]methanimine](/img/structure/B14709785.png)
